1-Bromo-3-iodo-2-(trifluoromethyl)benzene
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Overview
Description
1-Bromo-3-iodo-2-(trifluoromethyl)benzene is an aromatic compound with the molecular formula C₇H₃BrF₃I It is a derivative of benzene, where the hydrogen atoms are substituted by bromine, iodine, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-3-iodo-2-(trifluoromethyl)benzene can be synthesized through several methods. One common approach involves the halogenation of 2-(trifluoromethyl)benzene. The process typically includes:
Iodination: The subsequent introduction of an iodine atom using iodine (I₂) and an oxidizing agent like nitric acid (HNO₃) or hydrogen peroxide (H₂O₂).
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and recrystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-iodo-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine or iodine atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the halogen atoms are replaced by aryl or alkyl groups using palladium catalysts and boronic acids.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dehalogenated products.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium iodide (NaI) in acetone for bromine substitution.
Electrophilic Substitution: Chlorine (Cl₂) in the presence of a catalyst for further halogenation.
Suzuki-Miyaura Coupling: Palladium catalysts (Pd(PPh₃)₄) and boronic acids in the presence of a base like potassium carbonate (K₂CO₃).
Major Products
Substitution Products: Various substituted benzene derivatives depending on the substituent introduced.
Coupling Products: Biaryl compounds formed through Suzuki-Miyaura coupling.
Scientific Research Applications
1-Bromo-3-iodo-2-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in the synthesis of bioactive compounds and pharmaceuticals.
Medicine: Utilized in the development of diagnostic agents and therapeutic drugs.
Industry: Applied in the production of agrochemicals, polymers, and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Bromo-3-iodo-2-(trifluoromethyl)benzene depends on the specific reaction it undergoes. In substitution reactions, the halogen atoms act as leaving groups, allowing nucleophiles or electrophiles to attack the benzene ring. In coupling reactions, the palladium catalyst facilitates the formation of carbon-carbon bonds through oxidative addition and reductive elimination steps.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3-(trifluoromethyl)benzene: Lacks the iodine substituent, making it less reactive in certain coupling reactions.
1-Iodo-3-(trifluoromethyl)benzene: Lacks the bromine substituent, affecting its reactivity and selectivity in substitution reactions.
3-Bromo-5-iodobenzotrifluoride: Similar structure but with different substitution pattern, leading to varied reactivity and applications.
Uniqueness
1-Bromo-3-iodo-2-(trifluoromethyl)benzene is unique due to the presence of both bromine and iodine atoms, which provide distinct reactivity patterns in substitution and coupling reactions. The trifluoromethyl group enhances the compound’s stability and electron-withdrawing properties, making it valuable in various synthetic applications.
Properties
IUPAC Name |
1-bromo-3-iodo-2-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3I/c8-4-2-1-3-5(12)6(4)7(9,10)11/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGXCMPQZTZAMNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)I)C(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3I |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.90 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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